molecular formula C17H15N3O4 B3002582 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1904046-74-7

3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B3002582
CAS No.: 1904046-74-7
M. Wt: 325.324
InChI Key: USKDTVFYAQCCOX-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C17H15N3O4 and its molecular weight is 325.324. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one have been explored in various studies. For instance, research on the thermal elimination of carbonyl sulfide from O-aryl thionocarbonates of pyrrolidine-, piperidine-, and tetrahydrothiophene-2-ethanol involves pyrolysis processes that may relate to the synthesis methods of similar compounds (Sakanoue et al., 1990). Moreover, the synthesis, characterization, and pharmacological evaluation of 2-aminothiazole incorporated azo dyes have been documented, providing insights into the structural and functional aspects of related heterocyclic compounds (Ravi et al., 2020).

Biological Activities

The biological activities of compounds structurally related to this compound, such as antimicrobial and antiviral properties, have been a focus of various studies. For example, derivatives of pyridinones have demonstrated specific inhibition against human immunodeficiency virus type 1 reverse transcriptase, showcasing significant antiviral activity in cell culture without notably affecting other retroviral or cellular polymerases (Goldman et al., 1991). This highlights the potential therapeutic applications of these compounds in antiviral research.

Catalytic and Synthetic Applications

The catalytic and synthetic applications of related compounds have also been investigated. For example, catalytic one-pot synthesis of 4-(hetero)aryl substituted 5-(2-oxoethyl) oxazol-2(3H)-ones through a coupling—isomerization—elimination sequence offers a glimpse intothe methodologies that could potentially apply to the synthesis and functionalization of compounds similar to this compound. This approach emphasizes operational simplicity, high atom economy, and environmentally benign conditions, which are crucial for sustainable chemical synthesis (Boersch et al., 2016).

Inhibitory and Antiviral Properties

Further research into the specific inhibition of HIV-1 reverse transcriptase by compounds like L-696,229, which shares a related structural framework, underlines the importance of these molecules in the development of antiviral therapies. These studies detail the inhibitory mechanisms, antiviral efficacy in cell cultures, and the specificity of these compounds against HIV-1 RT activity, shedding light on potential therapeutic applications (Goldman et al., 1992).

Properties

IUPAC Name

3-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16(11-20-14-5-1-2-6-15(14)24-17(20)22)19-9-13(10-19)23-12-4-3-7-18-8-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKDTVFYAQCCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.